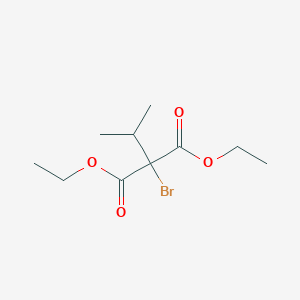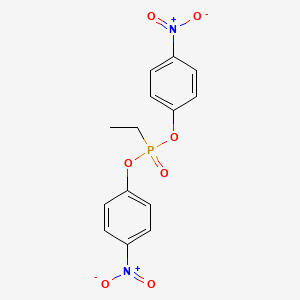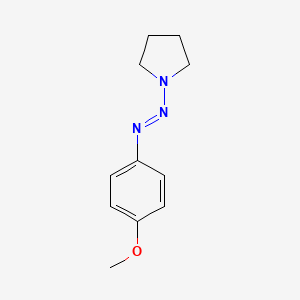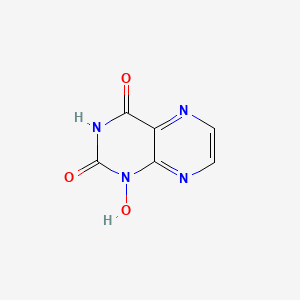
Diethyl bromo(propan-2-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl bromo(propan-2-yl)propanedioate is a chemical compound with the molecular formula C10H17BrO4. It is also known as diethyl 2-bromo-2-(propan-2-yl)malonate. This compound is a derivative of malonic acid and is characterized by the presence of a bromine atom and two ethyl ester groups. It is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl bromo(propan-2-yl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl bromo(propan-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form diethyl (propan-2-yl)propanedioate.
Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted malonates.
Reduction: Formation of diethyl (propan-2-yl)propanedioate.
Oxidation: Formation of oxidized derivatives with various functional groups.
Applications De Recherche Scientifique
Diethyl bromo(propan-2-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of diethyl bromo(propan-2-yl)propanedioate involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also form enolate ions, which participate in alkylation and other reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Lacks the bromine atom and is less reactive in substitution reactions.
Diethyl 2-bromomalonate: Similar structure but without the isopropyl group.
Diethyl propanedioate: Basic structure without any substituents.
Uniqueness
Diethyl bromo(propan-2-yl)propanedioate is unique due to the presence of both the bromine atom and the isopropyl group, which enhance its reactivity and versatility in organic synthesis compared to its analogs .
Propriétés
Numéro CAS |
38214-19-6 |
|---|---|
Formule moléculaire |
C10H17BrO4 |
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
diethyl 2-bromo-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C10H17BrO4/c1-5-14-8(12)10(11,7(3)4)9(13)15-6-2/h7H,5-6H2,1-4H3 |
Clé InChI |
HLGCJSHMPWUXOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C)(C(=O)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)









![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
